molecular formula C9H10N4O B8742144 (2-m-tolyl-2H-tetrazol-5-yl)-methanol

(2-m-tolyl-2H-tetrazol-5-yl)-methanol

Cat. No.: B8742144
M. Wt: 190.20 g/mol
InChI Key: BHDKZVAAIWDKNI-UHFFFAOYSA-N
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Description

(2-m-Tolyl-2H-tetrazol-5-yl)-methanol is a heterocyclic compound featuring a tetrazole ring substituted at position 2 with a meta-methylphenyl (m-tolyl) group and at position 5 with a hydroxymethyl (-CH$_2$OH) moiety. The m-tolyl group enhances lipophilicity, while the hydroxymethyl group introduces polarity, influencing solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes or receptors that recognize tetrazole-based scaffolds .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

[2-(3-methylphenyl)tetrazol-5-yl]methanol

InChI

InChI=1S/C9H10N4O/c1-7-3-2-4-8(5-7)13-11-9(6-14)10-12-13/h2-5,14H,6H2,1H3

InChI Key

BHDKZVAAIWDKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(N=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of (2-m-tolyl-2H-tetrazol-5-yl)-methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C$9$H${10}$N$_4$O 190.20 (estimated) m-Tolyl (C$6$H$4$CH$3$), -CH$2$OH Combines aromaticity with polar -OH group
2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-methanol C${14}$H${12}$N$_4$O 252.27 Biphenyl, -CH$_2$OH Extended aromatic system for enhanced π-π interactions
2-(2H-Tetrazol-5-yl)ethanol C$3$H$6$N$_4$O 114.11 -CH$2$CH$2$OH Smaller size, higher solubility
(2-Ethyl-5-methyl-2H-triazol-4-yl)methanol C$6$H${11}$N$_3$O 141.17 Triazole ring, ethyl, methyl groups Triazole core (vs. tetrazole)
5-(4-Methoxybenzyl)-2H-tetrazole C$9$H${10}$N$_4$O 190.20 4-Methoxybenzyl Electron-donating methoxy group

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The m-tolyl group in the target compound provides moderate lipophilicity compared to the biphenyl system in , which may enhance membrane permeability but reduce aqueous solubility.
  • Tetrazole vs.
  • Polar Functional Groups: The hydroxymethyl group in the target compound and 2-(2H-tetrazol-5-yl)ethanol improves solubility compared to non-polar derivatives.
ADME Properties
  • Target Compound : Moderate molecular weight (~190 Da) suggests favorable absorption. The -CH$_2$OH group may facilitate hydrogen bonding, enhancing solubility but limiting blood-brain barrier penetration.
  • Biphenyl Derivative : Higher molecular weight (~252 Da) may reduce oral bioavailability but improve protein-binding affinity.
  • 2-(2H-Tetrazol-5-yl)ethanol : Low molecular weight (~114 Da) and polar -OH group likely result in rapid renal clearance.
Antioxidant Activity

Compounds with electron-donating groups (e.g., -OCH$_3$ in ) exhibit stronger radical scavenging in DPPH assays compared to the target compound’s m-tolyl group, which is a weaker electron donor .

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